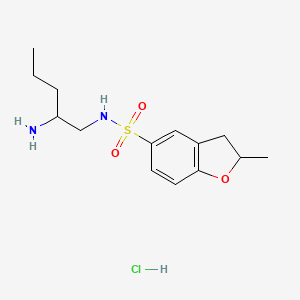![molecular formula C19H23NO3S B7641052 1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)
1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine A exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound A reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in various animal models. This compound A has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound A has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine A has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, which means that there is a significant amount of data available on its properties and effects. However, there are also some limitations to using this compound A in lab experiments. It is a complex compound, which means that it requires expertise in organic chemistry to synthesize. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine A. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to study its potential applications in the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects. Overall, this compound A is a promising compound with significant potential for various fields of scientific research.
Synthesis Methods
1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine A can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis process involves the use of chemical intermediates, which undergo several chemical reactions to produce the final product. The synthesis method of this compound A is complex and requires expertise in organic chemistry.
Scientific Research Applications
1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine A has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various diseases. This compound A has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-24(22)11-5-8-18(15-24)20-13-16-6-4-7-17(12-16)14-23-19-9-2-1-3-10-19/h1-4,6-7,9-10,12,18,20H,5,8,11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLSPKRSNOTXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NCC2=CC(=CC=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-hydroxy-2-phenyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7640988.png)

![2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile](/img/structure/B7641008.png)
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine](/img/structure/B7641023.png)
![(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7641025.png)
![N,N-diethyl-5-[[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7641034.png)

![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)

![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)